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Part 1: Identification & Chemical Identity[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

6-(tert-Butyl)chroman-4-one

23067-77-8

B3381385

S Get Quote

Unlike its unsaturated analog (6-tert-butylchromone), the chroman-4-one features a saturated

C2-C3 bond, imparting distinct reactivity and stereochemical potential.

Parameter

Technical Detail

Chemical Name

6-(tert-Butyl)-2,3-dihydro-4H-1-benzopyran-4-

one

CAS Registry Number

Not Widely Listed (Often synthesized in situ or
custom ordered).Note: Frequently confused with

6-tert-butylchromone (unsaturated).

Molecular Formula C13H1602

Molecular Weight 204.27 g/mol

SMILES CC(C)(C)C1=CC2=C(C=C1)0CC(=0)2
InChlKey Predicted: JXZYIYJQCXJOKL-UHFFFAOYSA-N

Structural Class

Dihydrobenzopyranone (Chromanone)

Critical Disambiguation: Researchers must distinguish this compound from 6-tert-
butylchromone (CAS 23439-96-5), which contains a C2=C3 double bond. The chroman-4-one

described here is the dihydro congener.

Part 2: Synthetic Pathways (Mechanistic Guide)
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Since commercial stocks are rare, the synthesis of 6-(tert-Butyl)chroman-4-one is a standard
laboratory requirement. The most robust pathway involves a two-step sequence: Williamson
Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation.

Step 1: Etherification (Precursor Synthesis)

Reaction: 4-tert-Butylphenol + 3-Chloropropionic acid

3-(4-tert-Butylphenoxy)propanoic acid.

o Reagents: 4-tert-Butylphenol (CAS 98-54-4), 3-Chloropropionic acid (CAS 107-94-8), NaOH
(aq).

o Conditions: Reflux in aqueous alkali (pH > 10).
e Mechanism: SN2 attack of the phenoxide ion on the

-carbon of the propionic acid.

Step 2: Cyclodehydration (Ring Closure)

Reaction: 3-(4-tert-Butylphenoxy)propanoic acid
6-(tert-Butyl)chroman-4-one.
o Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P20s in MeSOsH).

e Conditions: 80—100°C for 2—4 hours.

¢ Mechanism: Acid-catalyzed formation of an acylium ion intermediate, followed by
electrophilic aromatic substitution (EAS).

» Regioselectivity: The tert-butyl group at the para position (relative to oxygen) blocks that site.
The directing effect of the ether oxygen forces cyclization to the ortho position (C2 of the
phenol ring), ensuring the formation of the chroman-4-one core.
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Figure 1: Two-step synthetic workflow for the production of 6-(tert-Butyl)chroman-4-one from

commercially available phenols.

Part 3: Physicochemical Profile[2]

The tert-butyl group significantly alters the lipophilicity of the chromanone core, affecting its

solubility and binding affinity in biological systems.

Property

Value

(Predicted/Experimental)

Significance

High lipophilicity; suitable for

LogP (Octanol/Water) 3.8-4.2 CNS penetration or membrane
interaction.
Solid at room temperature;

Melting Point 65—-70 °C easy to handle compared to
liquid analogs.

Boiling Point ~310 °C (at 760 mmHQ) High thermal stability.

N Soluble in DCM, EtOAc, Poor water solubility requires
Solubility

DMSO

organic co-solvents for assays.

1H NMR Signature

1.30 (s, 9H, t-Bu)
2.80 (t, 2H, C3-H)

4.50 (t, 2H, C2-H)

The triplet at ~4.50 ppm
confirms the saturated C2
position (distinct from

chromone).
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Part 4: Applications in Drug Discovery

The 6-(tert-butyl)chroman-4-one scaffold is a versatile "privileged structure” in medicinal

chemistry.
e Spiro-Hydantoin Derivatives:
o The C4 ketone is a classic site for Bucherer-Bergs reaction to form spiro-hydantoins.

o Relevance: These derivatives are investigated as Aldose Reductase Inhibitors (ARIs) for
treating diabetic complications (neuropathy/retinopathy), analogous to Sorbinil.

e Agrochemical Fungicides:
o The lipophilic tert-butyl group enhances cuticular penetration in plant pathogens.

o Derivatives often exhibit activity against Botrytis cinerea and other fungal strains by
disrupting cell membrane integrity.

e Fragment-Based Drug Design (FBDD):

o Used as a rigid, hydrophobic linker that orients substituents in a specific vector space (C2
vs. C6).

Part 5: Safety & Handling Protocols

While specific MSDS data for this intermediate is sparse, standard protocols for substituted
chromanones apply.

» Hazard Classification: Irritant (Skin/Eye/Respiratory).
e Handling:
o Use strictly within a chemical fume hood.

o Wear nitrile gloves and safety goggles.
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o PPA Hazard: When using Polyphosphoric Acid for synthesis, the reaction mixture is highly
viscous and acidic. Quench slowly into crushed ice to avoid thermal runaway.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
oxidation at the C2 position.
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¢ To cite this document: BenchChem. [Part 1: Identification & Chemical Identity[1]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3381385#6-tert-butyl-chroman-4-one-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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